2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one
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Overview
Description
2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzo[1,3]dioxole moiety, which is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzo[1,3]dioxole boronic acid derivative.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of chromen-4-one derivatives with ketone or aldehyde functionalities.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted amino-chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells by inducing apoptosis.
Mechanism of Action
The mechanism of action of 2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to target microtubules, which are essential for cell division.
Pathways Involved: By binding to tubulin, the compound disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-(Benzo[1,3]dioxol-5-yl)-4H-chromen-4-one: Lacks the hydroxyl group at the 3-position.
2-(Benzo[1,3]dioxol-5-yl)-3-hydroxy-4H-chromen-4-one: Lacks the amino group at the 6-position.
6-amino-3-hydroxy-4H-chromen-4-one: Lacks the benzo[1,3]dioxole moiety.
Uniqueness
2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one is unique due to the presence of both the benzo[1,3]dioxole moiety and the hydroxyl group at the 3-position, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C16H11NO5 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
6-amino-2-(1,3-benzodioxol-5-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C16H11NO5/c17-9-2-4-11-10(6-9)14(18)15(19)16(22-11)8-1-3-12-13(5-8)21-7-20-12/h1-6,19H,7,17H2 |
InChI Key |
LCIYSKCDHYRUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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